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molecular formula C9H10N2 B041236 di(1H-pyrrol-2-yl)methane CAS No. 21211-65-4

di(1H-pyrrol-2-yl)methane

Cat. No. B041236
M. Wt: 146.19 g/mol
InChI Key: PBTPREHATAFBEN-UHFFFAOYSA-N
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Patent
US07947674B2

Procedure details

To a solution of p-formaldehyde (1100 mg, 35 mmol) in pyrrole (50 ml, 720 mmol), at 50° C., TFA (416 mg, 3.5 mmol) was added. The reaction mixture was kept under magnetic stirring, at room temperature, for 30 minutes, then ethyl acetate was added and the solution washed with NaHCO3 saturated solution, then the organic phase was dried on Na2SO4. After evaporation the crude product was purified by chromatography on silica gel (Petroleum Ether/Ethyl acetate 4/1+1% TEA). 1950 mg (yield 38%) of the product were obtained.
[Compound]
Name
p-formaldehyde
Quantity
1100 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](O)([C:8](F)(F)F)=O>C(OCC)(=O)C>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:3][C:2]1[NH:1][CH:5]=[CH:6][CH:8]=1

Inputs

Step One
Name
p-formaldehyde
Quantity
1100 mg
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
416 mg
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution washed with NaHCO3 saturated solution
CUSTOM
Type
CUSTOM
Details
the organic phase was dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation the crude product
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (Petroleum Ether/Ethyl acetate 4/1+1% TEA)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(=CC=C1)CC=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1950 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 381.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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